4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
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Overview
Description
4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindole-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with maleimides can yield isoindoline-1,3-dione derivatives with different substitution patterns .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its binding to the dopamine receptor D2 involves interactions with key amino acid residues at the receptor’s allosteric binding site . This interaction modulates the receptor’s activity, leading to potential therapeutic effects in conditions such as Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as those synthesized via the coupled oxidation of imidazoles and tetraynes . These compounds share similar structural motifs but may differ in their specific substitution patterns and reactivity.
Properties
Molecular Formula |
C15H9BrFNO2 |
---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrFNO2/c16-10-5-4-8(12(17)7-10)6-9-2-1-3-11-13(9)15(20)18-14(11)19/h1-5,7H,6H2,(H,18,19,20) |
InChI Key |
GZJXSRSENJQZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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